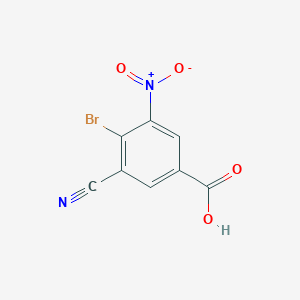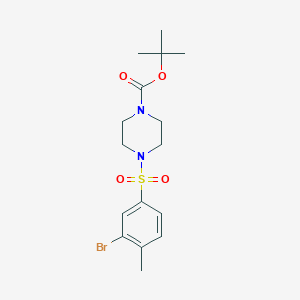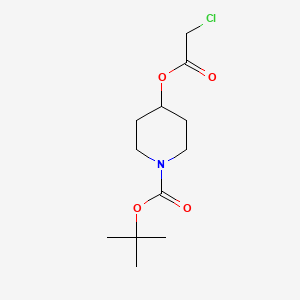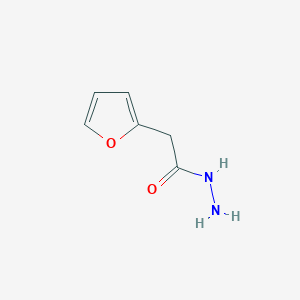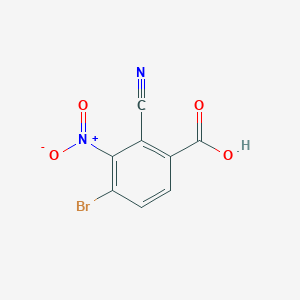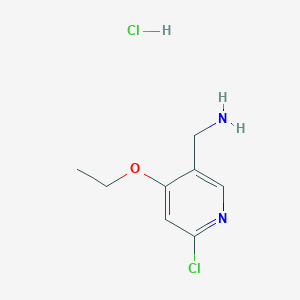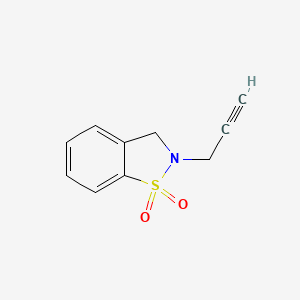
4,5-Dichloro-2-(difluoromethoxy)mandelic acid
説明
4,5-Dichloro-2-(difluoromethoxy)mandelic acid, commonly referred to as DCDMA, is a powerful organic acid used in a variety of scientific research applications. DCDMA is an important tool for chemists and biologists alike, as it has a wide range of biochemical and physiological effects.
作用機序
DCDMA acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents other substrates from binding. It is also known to inhibit the activity of enzymes involved in the breakdown of proteins, carbohydrates, and lipids.
Biochemical and Physiological Effects
DCDMA has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.
実験室実験の利点と制限
The use of DCDMA in laboratory experiments has several advantages. It is an inexpensive and readily available compound, making it easy to obtain. Additionally, it is a highly potent inhibitor of enzymes, making it an ideal tool for studying enzyme kinetics and protein-protein interactions. One of the main limitations of using DCDMA in laboratory experiments is its toxicity. DCDMA is a highly toxic compound and should be handled with caution.
将来の方向性
The use of DCDMA in laboratory experiments is likely to continue to expand. It is an important tool for studying enzyme kinetics and protein-protein interactions, and its use in the synthesis of various compounds is likely to increase. Additionally, further research is needed to understand the biochemical and physiological effects of DCDMA, as well as its long-term effects on human health. Additionally, further research is needed to develop safe and effective methods for synthesizing and using DCDMA in laboratory experiments.
科学的研究の応用
DCDMA has a wide range of scientific research applications. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the study of enzyme kinetics and in the study of protein-protein interactions. Additionally, it is used in the synthesis of peptides and peptide analogs.
特性
IUPAC Name |
2-[4,5-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)6(2-5(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQLAGBUZBJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(difluoromethoxy)mandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



